(1-(Pyridin-4-yl)piperidin-4-yl)methanamine
Description
(1-(Pyridin-4-yl)piperidin-4-yl)methanamine: is a chemical compound with the molecular formula C₁₁H₁₇N₃ It is known for its unique structure, which includes a pyridine ring and a piperidine ring connected by a methanamine group
Properties
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTMDVFGRFFOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166954-15-0 | |
| Record name | [1-(pyridin-4-yl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-4-yl)piperidin-4-yl)methanamine typically involves the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(Pyridin-4-yl)piperidin-4-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Complex Molecules
The compound serves as a valuable building block in synthetic organic chemistry. Its piperidine and pyridine moieties facilitate the creation of diverse chemical libraries, which are essential for drug discovery and materials science. Researchers utilize (1-(Pyridin-4-yl)piperidin-4-yl)methanamine to develop new derivatives that may exhibit enhanced biological activities or novel properties.
2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:
- Oxidation : Often yielding N-oxides when treated with oxidizing agents like hydrogen peroxide.
- Reduction : Utilizing reducing agents such as lithium aluminum hydride to form different amine derivatives.
- Substitution : The methanamine group can be replaced by other nucleophiles, allowing for the synthesis of a broad range of derivatives.
Biological Research Applications
1. Enzyme Interaction Studies
In biological research, this compound is investigated for its interactions with enzymes and receptors. It can be employed as a ligand in binding studies to elucidate mechanisms of action and identify potential therapeutic targets.
2. Protein Kinase Inhibition
A notable application involves its role as a scaffold for developing protein kinase inhibitors. Studies have demonstrated that modifications to the compound can enhance selectivity and potency against specific kinases involved in cancer and other diseases. For instance, derivatives of this compound have shown promise in inhibiting key signaling pathways associated with tumor growth.
Medicinal Chemistry Applications
1. Therapeutic Development
The compound has been explored as a lead structure for drugs targeting neurological disorders, metabolic syndromes, and cancers. Its ability to modulate biological pathways makes it a candidate for further development into therapeutic agents.
2. Case Study: In Vivo Efficacy
Research has highlighted the efficacy of certain derivatives in preclinical models, demonstrating their potential to inhibit tumor growth and modulate biomarkers associated with disease progression. Detailed pharmacokinetic studies are crucial for understanding their bioavailability and therapeutic window.
Industrial Applications
1. Specialty Chemicals Production
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and polymers. Its unique structural features allow for the development of materials with desirable properties for various applications.
2. Agrochemicals Development
The compound's derivatives are also being explored in agrochemicals, where they may serve as active ingredients in pesticides or herbicides due to their biological activity against specific pests or diseases.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Chemical Research | Building block for complex molecules | Facilitates drug discovery |
| Biological Research | Enzyme interaction studies | Potential ligands for receptor binding |
| Medicinal Chemistry | Lead structure for drug development | Efficacy in inhibiting tumor growth |
| Industrial Applications | Production of specialty chemicals | Development of unique materials |
Mechanism of Action
The mechanism of action of (1-(Pyridin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (1-(Pyridin-3-yl)piperidin-4-yl)methanamine
- (1-(Pyridin-2-yl)piperidin-4-yl)methanamine
- (1-(Pyridin-4-yl)piperidin-3-yl)methanamine
Comparison: Compared to these similar compounds, (1-(Pyridin-4-yl)piperidin-4-yl)methanamine is unique due to its specific structural arrangement. This uniqueness may result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
(1-(Pyridin-4-yl)piperidin-4-yl)methanamine, a compound featuring a piperidine ring and a pyridine moiety, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article synthesizes current research findings on its biological activity, encompassing its pharmacological properties, structure-activity relationships (SAR), and possible therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom that influences the compound's reactivity and interaction with biological targets.
The presence of these functional groups allows for diverse chemical behaviors, such as nucleophilic substitution and electrophilic aromatic substitution, which are pivotal in its biological activity.
Biological Activity
Research indicates that this compound exhibits significant interactions with various neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound's activity can be predicted through computational methods analyzing structure-activity relationships (SAR), which provide insights into its pharmacological potential and safety profile.
Interaction with Biological Targets
The compound is believed to interact with several biological targets, including:
- Neurotransmitter Receptors : Modulating receptor activity may influence conditions such as depression and anxiety.
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic effects in various diseases.
Study 1: Neurotransmitter Interaction
A study explored the interaction of similar compounds with serotonin receptors. It was found that modifications to the piperidine ring significantly influenced binding affinity and selectivity for different receptor subtypes, highlighting the importance of structural nuances in designing effective therapeutics .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives of piperidine-based compounds exhibited modest inhibitory effects on bacterial growth, suggesting a potential avenue for developing new anti-tuberculosis agents .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that specific substitutions on the piperidine or pyridine rings can enhance biological activity. For instance:
- Substituents on the Pyridine Ring : Variations in substituents led to changes in receptor binding profiles and improved solubility.
- Piperidine Modifications : Altering the nitrogen configuration within the piperidine ring was shown to affect both potency and selectivity against targeted enzymes .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
